![molecular formula C10H13N3O3 B1479046 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1861601-21-9](/img/structure/B1479046.png)
5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(Azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound featuring a fused bicyclic pyrrolo-pyrrole-dione core with an azetidine-3-carbonyl substituent at the 5-position. The azetidine moiety (a four-membered nitrogen-containing ring) introduces conformational rigidity and may enhance binding affinity in biological systems compared to linear substituents.
Biological Activity
5-(Azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic compound with potential pharmacological applications. Its unique structure suggests a variety of biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyrrolo[3,4-c]pyrrole core with an azetidine carbonyl substituent. This structural configuration contributes to its biological properties, making it a candidate for further pharmacological exploration.
Anticancer Properties
Research indicates that derivatives of tetrahydropyrrolo compounds exhibit significant anticancer activity. For example, a study highlighted that certain tetrahydropyrrolo derivatives act as potent inhibitors of Aurora kinases, which are critical in cell division and are often overexpressed in cancers. The specific compound identified showed low nanomolar potency against multiple kinase targets, demonstrating its potential as an anticancer agent .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. It has been associated with the inhibition of protein kinase C (PKC) isoforms, particularly PKC beta II. Inhibitors of PKC have shown promise in treating conditions related to diabetes and cancer due to their role in cell signaling pathways involved in proliferation and survival .
Case Studies
- Aurora Kinase Inhibition : A study focusing on various tetrahydropyrrolo derivatives found that one specific derivative significantly inhibited Aurora kinases, leading to reduced proliferation in cancer cell lines. The compound's efficacy was validated through in vivo models, indicating its potential for therapeutic development .
- PKC Inhibition : Another study explored the effects of related compounds on PKC activity in diabetic models. The results indicated that these inhibitors could mitigate complications associated with diabetes by modulating cellular signaling pathways linked to inflammation and cell survival .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Activity
The compound has been identified as a potential inhibitor of various cancer-related kinases. Research indicates that derivatives of tetrahydropyrrolo[3,4-c]pyrrole structures exhibit potent activity against Aurora kinases, which are critical in the regulation of cell division and are often overexpressed in cancers. For instance, a related compound was shown to have low nanomolar potency against multiple anticancer kinase targets, suggesting that modifications to the tetrahydropyrrole core can enhance anticancer properties .
b. Protein Kinase Modulation
5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been explored for its ability to modulate protein kinase activity. Compounds with similar structures have been developed as selective inhibitors of protein kinase C (PKC), which plays a role in various cellular processes including growth and differentiation. This modulation is particularly relevant in the treatment of diseases like cancer and diabetes .
Case Study 1: Aurora Kinase Inhibition
A study focused on the optimization of tetrahydropyrrolo derivatives led to the identification of a potent Aurora kinase inhibitor that demonstrated significant antiproliferative activity across various cancer cell lines. The compound exhibited favorable pharmacokinetic properties and efficacy in vivo, highlighting its potential as a therapeutic agent against tumors driven by Aurora kinase dysregulation .
Case Study 2: PKC Inhibitors
Another investigation into related compounds revealed their effectiveness as PKC inhibitors. These findings support the development of targeted therapies for conditions associated with PKC dysregulation, such as certain cancers and metabolic disorders. The structural modifications made to the tetrahydropyrrole core were crucial for enhancing selectivity and potency against PKC isoforms .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione with analogs differing in substituents at the 5-position, as derived from the evidence.
Structural and Physicochemical Properties
Key Observations :
- Electrophilic Reactivity: Chloroacetyl and chlorobutanoyl analogs (CAS 1859314-07-0, 2098104-46-0) are prone to nucleophilic substitution due to the chloro group, making them useful intermediates in medicinal chemistry. The azetidine-3-carbonyl substituent lacks such reactivity, favoring stability.
- Lipophilicity: The chlorobutanoyl analog’s longer alkyl chain increases logP compared to the azetidine derivative, which may affect membrane permeability.
- Solubility : The methylglycyl analog (CAS 2097955-33-2) exhibits higher polarity due to its amide group, likely enhancing aqueous solubility relative to the azetidine-based compound.
Properties
IUPAC Name |
5-(azetidine-3-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8-6-3-13(4-7(6)9(15)12-8)10(16)5-1-11-2-5/h5-7,11H,1-4H2,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZVJYBORZIDBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC3C(C2)C(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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